(S)-4-isobutyloxazolidine-2,5-dione (S)-4-isobutyloxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 3190-70-3
VCID: VC20868965
InChI: InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1
SMILES: CC(C)CC1C(=O)OC(=O)N1
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

(S)-4-isobutyloxazolidine-2,5-dione

CAS No.: 3190-70-3

Cat. No.: VC20868965

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-isobutyloxazolidine-2,5-dione - 3190-70-3

Specification

CAS No. 3190-70-3
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1
Standard InChI Key JHWZWIVZROVFEM-YFKPBYRVSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)OC(=O)N1
SMILES CC(C)CC1C(=O)OC(=O)N1
Canonical SMILES CC(C)CC1C(=O)OC(=O)N1

Introduction

Chemical Identity and Structure

(S)-4-Isobutyloxazolidine-2,5-dione, also commonly referred to as L-Leucine N-Carboxyanhydride (L-Leu-NCA), is a cyclic compound belonging to the N-carboxyanhydride family. It contains an oxazolidine ring with two carbonyl groups at positions 2 and 5, and an isobutyl substituent at position 4 in the S configuration. This specific stereochemistry is crucial for its biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-4-isobutyloxazolidine-2,5-dione is essential for its proper handling, storage, and application in synthesis. Table 2 summarizes these key properties.

Table 2: Physical and Chemical Properties of (S)-4-Isobutyloxazolidine-2,5-dione

PropertyValueStatus
Physical StateWhite powderExperimental
Melting Point76-77°CExperimental
Density1.124±0.06 g/cm³Predicted
SolubilitySoluble in organic solventsGeneral
pKa9.38±0.40Predicted
Storage ConditionsInert atmosphere, Room TemperatureRecommended

The compound appears as a white powder with a well-defined melting point range, indicating high purity when properly synthesized . Its moderate density and solubility characteristics are typical for compounds in this class.

Spectroscopic Characterization

Spectroscopic data provides critical information for structural verification and purity assessment of (S)-4-isobutyloxazolidine-2,5-dione. The following spectroscopic characterizations have been reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity and stereochemical configuration of the compound. Both proton (¹H) and carbon (¹³C) NMR data are valuable for characterization.

¹H NMR (400 MHz, CDCl₃): δ = 0.98 (dd, J = 8.7, 6.2, 6H), 1.64-1.73 (m, 1H), 1.77-1.85 (m, 2H), 4.35 (dd, J = 9.0, 4.1, 1H), 7.15 (s, 1H) .

The proton NMR spectrum reveals the characteristic signals of the isobutyl group (doublet at 0.98 ppm for the two methyl groups and multiplets for the methine and methylene protons), the methine proton at the chiral center (4.35 ppm), and the N-H proton (7.15 ppm).

¹³C NMR (101 MHz, CDCl₃): δ = 21.5, 22.7, 25.0, 40.8, 56.2, 153.2, 170.0 .

The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbonyl carbons appearing at the characteristic downfield positions (153.2 and 170.0 ppm).

Synthesis Methods

The synthesis of (S)-4-isobutyloxazolidine-2,5-dione follows well-established protocols for N-carboxyanhydride preparation. Understanding these methods is crucial for researchers aiming to prepare this compound with high purity and stereochemical integrity.

General Synthetic Route

The most common synthetic approach involves the reaction of L-leucine with a phosgene derivative under carefully controlled conditions. The process involves the following steps:

  • Preparation of the reaction mixture: L-leucine and activated charcoal (0.02 m/m from the starting amino acid) are dried under reduced pressure for 30 minutes.

  • Addition of reagents: The dried materials are transferred to a flask under argon atmosphere with freshly distilled THF (tetrahydrofuran).

  • Cyclization reaction: Diphosgene (2.8 mL) is added slowly, and the reaction mixture is heated to 49°C with stirring for 1.5 hours.

  • Workup and purification: After cooling to room temperature, the mixture is filtered twice through Celite® and washed with diethyl ether. The filtrate is concentrated in vacuo, and the product is precipitated using hexanes .

This synthetic procedure typically yields (S)-4-isobutyloxazolidine-2,5-dione as a white powder with a yield of approximately 73% .

Applications in Chemical Research and Industry

(S)-4-Isobutyloxazolidine-2,5-dione serves multiple functions in both research and industrial contexts. Its applications span from peptide synthesis to catalysis and pharmaceutical development.

Peptide Synthesis and Polymerization

As an N-carboxyanhydride (NCA) derivative, this compound plays a crucial role in the controlled polymerization of amino acids to form peptides and polypeptides. The ring-opening polymerization of NCAs is a well-established method for the synthesis of high molecular weight polypeptides with defined structures.

The compound serves as a protected and activated form of L-leucine, allowing for the controlled incorporation of this amino acid into peptide chains. This is particularly valuable in the synthesis of homo-oligopeptide catalysts, where precise structural control is essential for catalytic activity .

SupplierProduct NumberProduct NamePackagingPrice (USD)
TRCC178575N-CarboxyleucineAnhydride5g$860
AK Scientific3505AB(S)-4-Isobutyloxazolidine-2,5-dione10g$266
ApolloscientificOR480785(4S)-4-Isobutyloxazolidine-2,5-dione--
BOC Sciences----

The significant price variation between suppliers suggests differences in purity, packaging, and potentially synthetic methods that affect product quality . Researchers should consider these factors when selecting a commercial source.

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